

# Application Notes and Protocols for Stat3-IN-23 in Autoimmune Disease Models

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Compound of Interest		
Compound Name:	Stat3-IN-23	
Cat. No.:	B15137870	Get Quote

# For Researchers, Scientists, and Drug Development Professionals

Introduction

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical transcription factor that plays a pivotal role in mediating cellular responses to a variety of cytokines and growth factors. [1][2] In the context of the immune system, STAT3 is indispensable for the differentiation of T helper 17 (Th17) cells, a subset of T cells that are key drivers of inflammation and pathogenesis in numerous autoimmune diseases, including rheumatoid arthritis, multiple sclerosis, psoriasis, and inflammatory bowel disease.[3][4] Upon activation by cytokines such as IL-6 and IL-23, STAT3 is phosphorylated, dimerizes, and translocates to the nucleus to induce the transcription of target genes, including the master Th17 transcription factor RORyt. [5] Dysregulation and constitutive activation of the STAT3 signaling pathway are frequently observed in autoimmune conditions, making it a highly attractive therapeutic target.

**Stat3-IN-23** is a potent and selective small molecule inhibitor of STAT3. These application notes provide detailed protocols for utilizing **Stat3-IN-23** to investigate its therapeutic potential in preclinical models of autoimmune disease.

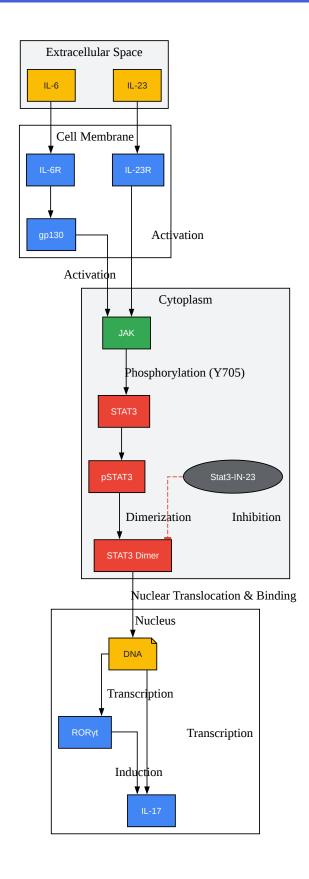
### **Mechanism of Action**



**Stat3-IN-23** is designed to specifically target the SH2 domain of the STAT3 protein. The SH2 domain is crucial for the dimerization of phosphorylated STAT3 monomers, a prerequisite for their nuclear translocation and transcriptional activity. By binding to the SH2 domain, **Stat3-IN-23** allosterically inhibits the protein-protein interaction of STAT3 monomers, thereby preventing the formation of active dimers. This leads to a downstream blockade of STAT3-mediated gene transcription, including the suppression of Th17 cell differentiation and the production of pro-inflammatory cytokines such as IL-17.

## **Signaling Pathway**



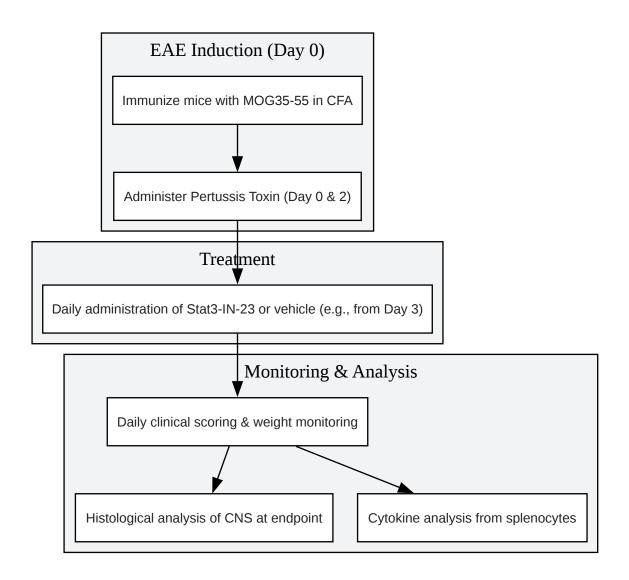




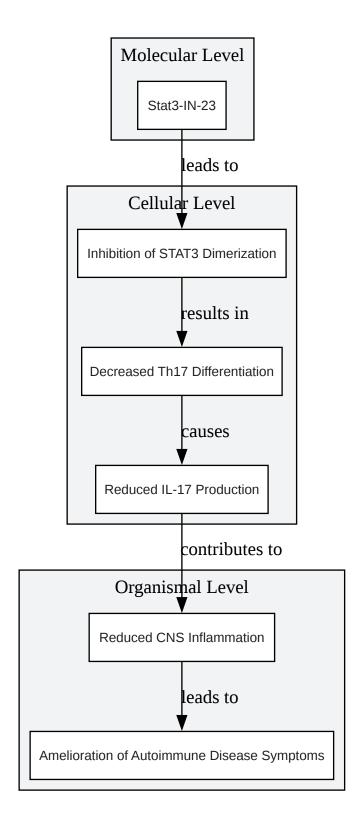












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### References

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